molecular formula C17H24FN3O2 B5371494 4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride

4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride

Cat. No. B5371494
M. Wt: 321.4 g/mol
InChI Key: RAKVTARAFRIMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride, also known as L-838,417, is a compound that belongs to the class of diazepanes. It has been widely used in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride is not fully understood. It is believed to act on the GABA-A receptor, which is an inhibitory neurotransmitter. It may enhance the activity of GABA-A receptors, leading to an increase in the inhibitory effects of GABA.
Biochemical and physiological effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to reduce drug-seeking behavior in animal models of addiction. Additionally, it has been shown to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have a low toxicity profile in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on 4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride. One direction is to further investigate its potential therapeutic effects in the treatment of anxiety, depression, addiction, neuropathic pain, schizophrenia, and Alzheimer's disease. Another direction is to elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, more studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a compound that has been widely used in scientific research due to its potential as a therapeutic agent for various diseases. Its mechanism of action is not fully understood, but it has been found to produce a range of biochemical and physiological effects. While there are some advantages and limitations to using it in lab experiments, there are several future directions for research on this compound that may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride involves the reaction of 4-fluorobenzyl chloride with glycine followed by the reaction of the resulting product with isopropylamine. The final product is obtained by the reaction of the intermediate product with hydrochloric acid.

Scientific Research Applications

4-(4-fluorobenzyl)-1-glycyl-3-isopropyl-1,4-diazepan-5-one hydrochloride has been used in various scientific research studies. It has been found to have potential therapeutic effects in the treatment of anxiety, depression, and addiction. It has also been studied for its potential use in the treatment of neuropathic pain, schizophrenia, and Alzheimer's disease.

properties

IUPAC Name

1-(2-aminoacetyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-12(2)15-11-20(17(23)9-19)8-7-16(22)21(15)10-13-3-5-14(18)6-4-13/h3-6,12,15H,7-11,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKVTARAFRIMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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